molecular formula C12H22O3Si B14382524 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one CAS No. 89861-23-4

4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one

Cat. No.: B14382524
CAS No.: 89861-23-4
M. Wt: 242.39 g/mol
InChI Key: SLVRCFOLVRSUHK-UHFFFAOYSA-N
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Description

4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . The resulting silyl ether is then subjected to further reactions to introduce the furan ring and other substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Mechanism of Action

The mechanism of action of 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the protected site . The compound can be selectively deprotected under mild conditions using fluoride ions, allowing for controlled synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one is unique due to its combination of a furan ring and a TBDMS-protected hydroxyl group. This structural feature provides both reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

89861-23-4

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2H-furan-5-one

InChI

InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-7-6-10-8-11(13)14-9-10/h8H,6-7,9H2,1-5H3

InChI Key

SLVRCFOLVRSUHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC(=O)OC1

Origin of Product

United States

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